Gallocianina

Descripción general

Descripción

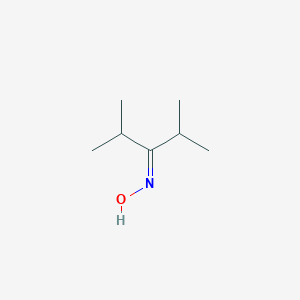

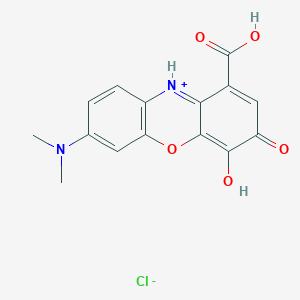

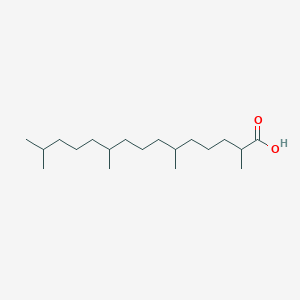

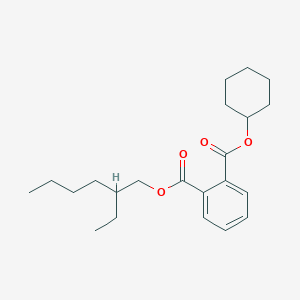

La gallocianina, también conocida como ácido 7-dimetilamino-4-hidroxi-3-oxo-fenoxazina-1-carboxílico, es un colorante de fenoxazina. Se utiliza principalmente como tinción en histología y citología para identificar ácidos nucleicos. El compuesto tiene una fórmula molecular de C15H13N2O5Cl y un peso molecular de 336,73 g/mol .

Aplicaciones Científicas De Investigación

La gallocianina tiene una amplia gama de aplicaciones en la investigación científica:

Tinción biológica: Se utiliza ampliamente en histología y microscopía para teñir muestras biológicas, incluyendo tejidos y células.

Tinción de nervios: En la investigación en neurociencia, la this compound se utiliza para teñir fibras nerviosas y estructuras neuronales.

Tinte y industria textil: La this compound se emplea como tinte en la industria textil, impartiendo un color violeta a las telas.

Químico fotográfico: Históricamente, se ha utilizado en la industria fotográfica como componente de reveladores de color y tóners.

Tinte fluorescente: La this compound exhibe propiedades de fluorescencia, lo que la hace útil en aplicaciones basadas en la fluorescencia, como la microscopía de fluorescencia y la citometría de flujo.

Química analítica: Se puede utilizar como indicador en diversas técnicas de química analítica.

Mecanismo De Acción

La gallocianina ejerce principalmente sus efectos a través de su interacción con especies reactivas del oxígeno y especies reactivas del halógeno. Reacciona con los radicales aniónicos superóxido y el ácido hipocloroso para formar productos fluorescentes. Esta propiedad la hace útil como quimiosensor fluorogénico para estimar la activación de neutrófilos y la producción de radicales aniónicos superóxido dependiente de NADPH por las células sanguíneas .

Compuestos similares:

Azul de celestina B: Otro colorante de oxazina que reacciona selectivamente con el ácido hipocloroso.

Azul de metileno: Un colorante de fenotiazina utilizado para fines de tinción similares.

Azul de toluidina: Un colorante de tiazina utilizado en histología para teñir componentes de tejido ácido.

Singularidad de la this compound: La this compound es única en su capacidad para formar productos fluorescentes al reaccionar con especies reactivas del oxígeno y especies reactivas del halógeno específicas. Esta propiedad la hace particularmente valiosa en aplicaciones de investigación que implican la detección y cuantificación de estas especies .

Análisis Bioquímico

Biochemical Properties

Gallocyanine reacts with reactive oxygen species, specifically the superoxide anion radical, but not with hydrogen peroxide . This reaction forms fluorescent products, suggesting that Gallocyanine can act as a fluorogenic chemosensor .

Cellular Effects

Gallocyanine has been used to estimate the activation of neutrophils and the NADPH-dependent production of superoxide anion radical by neutrophils and other blood cells . It can also be used for testing antioxidant drugs designed to correct diseases associated with oxidative stress .

Molecular Mechanism

The main contribution to the conversion of Gallocyanine to a fluorophore comes from its reaction with the superoxide anion radical . This reaction is significant both in the xanthine/xanthine oxidase system and in activated human blood neutrophils .

Metabolic Pathways

Gallocyanine is involved in the production of reactive oxygen species, specifically the superoxide anion radical . The enzymes mainly responsible for this production in neutrophils are NADPH oxidase, superoxide dismutase, and myeloperoxidase .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La gallocianina se sintetiza a partir de ácido gálico y dimetilanilina en presencia de un agente oxidante. La reacción normalmente implica los siguientes pasos:

Reacción de condensación: El ácido gálico reacciona con dimetilanilina para formar un intermedio.

Oxidación: El intermedio se oxida entonces para formar this compound.

Métodos de producción industrial: En entornos industriales, la this compound se produce mezclando ácido gálico y dimetilanilina en metanol, seguido de la adición de un agente oxidante como el yodo. La mezcla de reacción se calienta bajo condiciones de reflujo hasta que se forma el producto deseado .

Tipos de reacciones:

Reducción: El compuesto también puede reducirse bajo condiciones específicas, aunque esto es menos común.

Sustitución: La this compound puede participar en reacciones de sustitución, especialmente en presencia de nucleófilos.

Reactivos y condiciones comunes:

Agentes oxidantes: Radicales aniónicos superóxido, ácido hipocloroso.

Agentes reductores: Se pueden utilizar varios agentes reductores, dependiendo de la reacción deseada.

Solventes: El metanol se utiliza comúnmente en la síntesis y las reacciones que implican this compound.

Productos principales:

Comparación Con Compuestos Similares

Celestine Blue B: Another oxazine dye that reacts selectively with hypochlorous acid.

Methylene Blue: A phenothiazine dye used for similar staining purposes.

Toluidine Blue: A thiazine dye used in histology for staining acidic tissue components.

Uniqueness of Gallocyanine: Gallocyanine is unique in its ability to form fluorescent products upon reacting with specific reactive oxygen species and reactive halogen species. This property makes it particularly valuable in research applications involving the detection and quantification of these species .

Propiedades

IUPAC Name |

7-(dimethylamino)-4-hydroxy-3-oxophenoxazin-10-ium-1-carboxylic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O5.ClH/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19;/h3-6,19H,1-2H3,(H,20,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSOTOUQTVJNMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)[NH+]=C3C(=CC(=O)C(=C3O2)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935389 | |

| Record name | Gallocyanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |

| Record name | Gallocyanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20957 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1562-85-2 | |

| Record name | Gallocyanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GALLOCYANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | GALLOCYANINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gallocyanin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-carboxy-7-(dimethylamino)-3,4-dihydroxyphenoxazin-5-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.860 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLOCYANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S1S2GY38K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Gallocyanine interacts with various targets depending on the application. For instance: * DNA: Gallocyanine intercalates between base pairs of double-stranded DNA (dsDNA), leading to changes in its electrochemical and spectroscopic properties. This interaction allows for DNA detection and quantification. [] * Proteins: Gallocyanine binds to proteins, including Immunoglobulin Y (IgY), enabling the development of cheaper alternatives to enzyme-linked immunosorbent assays. [] * Reactive Oxygen Species (ROS): Gallocyanine undergoes oxidation in the presence of ROS, particularly superoxide anion radicals, resulting in spectral property changes that can be utilized to assess neutrophil activity. [, , ]

A: * Molecular Formula: C15H12N2O5 []* Molecular Weight: 296.26 g/mol []* Spectroscopic data: * UV-Vis Spectroscopy: Gallocyanine exhibits an absorption maximum (λmax) at 620 nm when interacting with periodate. [] When bound to DNA, the λmax is observed at 630 nm. [] * Fluorescence Spectroscopy: Upon excitation at 239 nm, gallocyanine exhibits an emission maximum at 414 nm. This fluorescence is enhanced upon interaction with nucleic acids. []

A: Gallocyanine acts as a catalyst in various reactions, enabling sensitive detection of specific ions. Some examples include:* Chromium(VI) detection: Gallocyanine catalyzes the oxidation of gallocyanine by hydrogen peroxide in the presence of chromium(VI), allowing for Cr(VI) determination in water samples with high sensitivity. [, ] * Tellurium(IV) detection: Gallocyanine's reduction by sodium sulfide is catalyzed by tellurium(IV), forming the basis for a sensitive spectrophotometric method to quantify tellurium in water samples. []* Selenium(IV) detection: Gallocyanine's reduction by sodium sulfide is also catalyzed by Selenium (IV), facilitating its detection in various samples. []

A: While specific examples of computational chemistry studies on Gallocyanine itself are limited within the provided research, QSAR models have been developed for metal-dye complexes including Gallocyanine. These models help understand the relationship between the structure of the complex and its ability to bind to specific analytes like peptides. []

A: Gallocyanine's stability is affected by light exposure, leading to fading of its stained sections. Storage in the dark is crucial to maintain its staining quality. [] Regarding its formulation, immobilizing Gallocyanine within a chitosan membrane was found to be effective for developing a test strip for arsenic detection, demonstrating a practical strategy for sensor development. []

ANone: The provided research primarily focuses on the analytical and biochemical applications of Gallocyanine and does not provide specific information regarding SHE regulations.

ANone: The research provided does not focus on the pharmacological properties of Gallocyanine, and therefore information regarding its PK/PD is limited.

A: Gallocyanine has a rich history in biological staining, dating back to the early 20th century. A significant milestone was the development of the gallocyanine-chrome alum staining method by Einarson, which is widely used in neurohistology for demonstrating nucleic acids. [] This method contributed significantly to understanding cellular basophilia and its relationship to cell metabolism. []

A: Gallocyanine's applications span various disciplines:* Histology: Its use as a nuclear stain enables researchers to visualize and study cellular structures in various tissues. [, , ]* Analytical Chemistry: Its catalytic properties are exploited to develop sensitive and selective spectrophotometric methods for detecting trace amounts of ions like chromium, tellurium, and selenium in environmental and biological samples. [, , ]* Biochemistry: Its interaction with DNA and ability to act as an electron mediator enable its use in biosensors and bioelectrochemical systems. [, ]* Material Science: Its ability to be incorporated into nanomaterials like nanoporous titanium dioxide electrodes opens avenues for developing novel electrochemical sensors and catalysts. []* Biomedical Engineering: Research on utilizing Gallocyanine as an electron mediator in artificial blood substitutes like hemoglobin vesicles showcases its potential in this field. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl] acetate](/img/structure/B75274.png)

![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)

![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)